molecular formula C24H19BrClN3O5 B12023800 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769150-45-0

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12023800
CAS No.: 769150-45-0
M. Wt: 544.8 g/mol
InChI Key: ZYIFFFDLBYUWRU-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H19BrClN3O5 It is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps:

    Formation of the Benzoyl Derivative: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Amination: The 3-chlorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Hydrazonation: The amide is treated with hydrazine to form the carbohydrazide derivative.

    Coupling Reaction: The carbohydrazide derivative is then coupled with 4-bromo-2-nitrophenyl 4-methoxybenzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazonoyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of halogens and methoxy groups can enhance the compound’s interaction with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for unique interactions with molecular targets, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

769150-45-0

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-33-20-8-5-15(6-9-20)24(32)34-21-10-7-18(25)11-17(21)13-28-29-22(30)14-27-23(31)16-3-2-4-19(26)12-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

ZYIFFFDLBYUWRU-XODNFHPESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.